molecular formula C6H14S B155048 2,3-Dimethyl-2-butanethiol CAS No. 1639-01-6

2,3-Dimethyl-2-butanethiol

Cat. No. B155048
CAS RN: 1639-01-6
M. Wt: 118.24 g/mol
InChI Key: CRJLQECEGNIMNG-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2-butanethiol is a chemical compound that is closely related to 2-butanethiol and 2,3-dimethyl-2-butene. While the provided papers do not directly discuss 2,3-Dimethyl-2-butanethiol, they provide insights into similar compounds which can be used to infer some properties and characteristics of 2,3-Dimethyl-2-butanethiol.

Synthesis Analysis

The synthesis of compounds related to 2,3-Dimethyl-2-butanethiol, such as butyrate derivatives and 1,3-dioxane derivatives, involves various chemical reactions and techniques. For instance, the synthesis of butyrate derivatives like allyl 2-acetyl-3-(phenylamino)butanoate involves characterizing structures using spectroscopic techniques and X-ray diffraction . Although the synthesis of 2,3-Dimethyl-2-butanethiol is not explicitly described, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of 2,3-dimethyl-2-butene, a compound similar to 2,3-Dimethyl-2-butanethiol, has been investigated using molecular mechanics and ab initio calculations. These studies have provided insights into the orientation of methyl groups and the potential energy surface surrounding the molecule's conformation . Additionally, electron diffraction has been used to determine the gas phase molecular structure of 2,3-dimethyl-2-butene, revealing details such as bond lengths and angles . These methods could be used to analyze the molecular structure of 2,3-Dimethyl-2-butanethiol.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 2,3-Dimethyl-2-butanethiol can be complex. For example, the self-condensation of 1-phenyl-butane-1,3-dione mono-S-methylisothiosemicarbazone in the presence of nickel(II) acetate leads to the formation of macrocyclic and open-chain complexes . This indicates that the chemical behavior of 2,3-Dimethyl-2-butanethiol could also be diverse and may form various types of complexes under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butanethiol have been studied extensively, providing information on its thermodynamic properties, heat capacity, triple point temperature, heat of fusion, and vapor pressure . Although these properties are specific to 2-butanethiol, they offer a baseline for understanding the behavior of thiol compounds, which could be extrapolated to 2,3-Dimethyl-2-butanethiol. Additionally, the study of rotational isomerism in compounds like 2,3-dimethyl butane provides insights into the energy differences between rotational isomers, which could be relevant for understanding the properties of 2,3-Dimethyl-2-butanethiol .

Scientific Research Applications

1. Catalytic Reactions and Mechanisms

  • Thermal Reaction Mechanism : Iso-butanethiol undergoes transformation into H2S in a free radical course, with methylthiol and dimethylsulfide as products in the presence of methanol in the reaction system (Yan, Luo, Xiang, & Xia, 2004).
  • Vulcanization Process : 2,3-Dimethyl-2-butene, a model compound for polyisoprene, was studied in the context of sulfur vulcanization, revealing insights into the formation of crosslinks and reaction mechanisms (Morgan & Mcgill, 2000).

2. Renewable Energy and Industrial Applications

  • Biofuel and Solvent Production : 2,3-Butanediol, closely related to 2,3-Dimethyl-2-butanethiol, can be dehydrated to form dioxolane mixtures with potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey, Merriman, & Quintana, 2016).

3. Polymer Chemistry

  • Addition of Thiols to Polybutadiene : The radical addition of butanethiol and its derivatives to hydroxytelechelic polybutadienes was investigated, providing insights into reaction rates and molecular weight changes (Campa & Pham, 1981).

4. Spectroscopic Studies

  • Rotational Isomerism Analysis : The Raman spectra of 2-methyl butane and 2,3-dimethyl butane were studied to understand rotational isomerism and molecular behavior at various temperatures (Szasz & Sheppard, 1949).

5. Chemical Reactions and Properties

  • Study of Organolithium Reactions : The reactions of various organolithium compounds, including 2-lithio-2-butenes, were analyzed for their reaction pathways and products, contributing to a better understanding of organometallic chemistry (Denney & Davis, 1970).

properties

IUPAC Name

2,3-dimethylbutane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14S/c1-5(2)6(3,4)7/h5,7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJLQECEGNIMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167673
Record name 2-Butanethiol, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-2-butanethiol

CAS RN

1639-01-6
Record name 2-Butanethiol, 2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639016
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanethiol, 2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
HJ Coleman, CJ Thompson, RL Hopkins… - Journal of Chemical …, 1965 - ACS Publications
Identificationthrough 1954 of 43 sulfur compounds in a Wasson, Texas, crude oil was reported by Thompson and coworkers (15). A related paper,(5), described the separation and …
Number of citations: 15 pubs.acs.org
AG Osborn, DR Douslin - Journal of chemical and engineering …, 1966 - ACS Publications
Since 1948 thermochemical studies of organic sulfur compounds either in or related to petroleum have been in progress at the Bureau of Mines under the sponsorship of the American …
Number of citations: 110 pubs.acs.org
PL Ross, MV Johnston - The Journal of Physical Chemistry, 1993 - ACS Publications
Unimolecular photodissociation of isomeric alkanethiols in the C3 to Cg sizerange was studied by using photodissociation-photoionization mass spectrometry. Photodissociation was …
Number of citations: 10 pubs.acs.org
F Sullivan, AB Caragay - 1980 - osti.gov
The report covers work performed on Development of New Gas Odorants. Two new candidates, 3-methyl-3-pentanethiol and 2,3,dimethyl-2-butanethiol, have been compared with …
Number of citations: 0 www.osti.gov
WD Good - Journal of Chemical and Engineering Data, 1972 - ACS Publications
Enthalpies of combustion measured by rotating-bomb combustion calorimetry are given for 18 organic sulfur compounds including thiols, sulfides, thiophenes, and a disulfide selected …
Number of citations: 35 pubs.acs.org
JWH Kao, A Chung‐Phillips - The Journal of Chemical Physics, 1975 - pubs.aip.org
The enthalpies of formation (ΔH f ) of alcohols, ethers, thiols, thioethers, and amines are expressed as linear combinations of structure parameters. The linear coefficients are …
Number of citations: 15 pubs.aip.org
VM Smolyakov, DY Nilov, VV Grebeshkov - Russian Journal of Physical …, 2013 - Springer
An additive scheme with 11 constants is derived from the coefficients of characteristic polynomials (CCPs) of adjacency matrix A of irregular molecular graphs (IMG) for molecules that …
Number of citations: 4 link.springer.com
RA Alberty, E Burmenko, TH Kang… - Journal of physical and …, 1987 - pubs.aip.org
The chemical thermodynamic properties of alkanethiol (RSH where R is an alkyl group) isomer groups from CH 4 S to C 4 H 1 0 S in the ideal gas phase have been calculated from …
Number of citations: 7 pubs.aip.org
Q Wang, Q Jia, P Ma - Journal of Chemical & Engineering Data, 2008 - ACS Publications
A new group contribution method based on position group contribution additivity is developed and applied for the prediction of critical pressure P c of pure organic compounds involving …
Number of citations: 28 pubs.acs.org
Q Jia, Q Wang, P Ma - Journal of Chemical & Engineering Data, 2008 - ACS Publications
In this study, a combined approach of group contribution and position distribution function is presented to estimate the critical volume of a variety of pure organic compounds involving a …
Number of citations: 17 pubs.acs.org

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